REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:26]=[C:27]([C:29]#[N:30])[CH:28]=1)C=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#[N:2].[Br-].C(C1C=C(C=C(C#N)C=1)C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#N.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>>[C:29](#[N:30])[C:27]1[CH:26]=[CH:5][CH:4]=[C:3]([C:1]#[N:2])[CH:28]=1 |f:1.2,3.4|
|
Name
|
3,5-dicyanobenzylidenetriphenylphosphorane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=P(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C(C1)C#N
|
Name
|
3,5-dicyanobenzyltriphenylphosphonium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].C(#N)C=1C=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C(C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(C#N)=CC=C1)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |